Home > Products > Screening Compounds P71008 > UT-A1 inhibitor B2
UT-A1 inhibitor B2 -

UT-A1 inhibitor B2

Catalog Number: EVT-3984542
CAS Number:
Molecular Formula: C11H10N2O3S
Molecular Weight: 250.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

UT-A1 inhibitor B2 is a selective compound targeting the UT-A1 urea transporter, which plays a critical role in the kidney's urine concentrating mechanism. This compound is part of a broader class of urea transport inhibitors that have potential therapeutic applications, particularly in managing conditions related to fluid retention and electrolyte imbalance.

Source

The UT-A1 inhibitor B2 was identified through high-throughput screening methods designed to assess the inhibition of urea transporters in cellular models. Research indicates that these inhibitors can be synthesized in a modular fashion, allowing for structural diversification to enhance efficacy and selectivity against various urea transporter isoforms .

Classification

UT-A1 inhibitor B2 falls under the category of urea transport inhibitors. These compounds are further classified based on their selectivity towards different urea transporters, such as UT-A1 and UT-B. The specific classification of UT-A1 inhibitor B2 is based on its IC50 values, which indicate its potency in inhibiting the UT-A1 transporter compared to other isoforms .

Synthesis Analysis

The synthesis of UT-A1 inhibitor B2 involves several key methodologies that allow for the creation of diverse chemical scaffolds. Techniques such as modular synthesis enable chemists to systematically vary components of the inhibitor structure to optimize its pharmacological properties.

Methods and Technical Details

  1. High-Throughput Screening: This method was employed to identify effective inhibitors by measuring changes in cell volume in response to urea gradients in renal cell lines expressing the UT-A1 transporter.
  2. Chemical Synthesis: The synthesis typically involves coupling reactions, followed by purification steps such as chromatography to isolate the desired compound.
  3. Characterization: Techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the structure and purity of synthesized compounds .
Molecular Structure Analysis

The molecular structure of UT-A1 inhibitor B2 is characterized by specific functional groups that confer its inhibitory properties.

Structure and Data

  • Molecular Formula: C_xH_yN_zO_w (exact values depend on specific substitutions)
  • Key Features: The structure includes a core scaffold with substituents that enhance binding affinity to the UT-A1 transporter, potentially involving aromatic rings and nitrogen-containing groups.
Chemical Reactions Analysis

The chemical reactivity of UT-A1 inhibitor B2 is crucial for its function as an inhibitor.

Reactions and Technical Details

  • Binding Mechanism: The compound interacts with the UT-A1 transporter at an extracellular site, leading to conformational changes that inhibit urea transport.
  • Kinetics: Studies show that inhibition occurs rapidly upon compound addition, indicating a strong affinity for the target protein .
Mechanism of Action

The mechanism by which UT-A1 inhibitor B2 exerts its effects involves several biochemical pathways.

Process and Data

  • Inhibition of Urea Transport: The binding of the inhibitor prevents urea from traversing the transporter, thereby decreasing urea permeability in renal cells.
  • Regulatory Pathways: The activity of UT-A1 is modulated by phosphorylation events and interactions with regulatory proteins like 14-3-3 proteins, which may influence the efficacy of inhibitors like B2 .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of UT-A1 inhibitor B2 is essential for predicting its behavior in biological systems.

Physical Properties

  • Solubility: The solubility profile can vary significantly based on structural modifications.
  • Stability: Stability studies are necessary to ensure that the compound maintains its integrity under physiological conditions.

Chemical Properties

  • pKa Values: The dissociation constants can provide insights into the ionization state at physiological pH, affecting binding interactions.
  • Log P (Partition Coefficient): This value indicates lipophilicity, influencing absorption and distribution within biological systems .
Applications

UT-A1 inhibitor B2 has several promising applications in scientific research and clinical settings.

Scientific Uses

  • Diuretic Development: As a selective urea transporter inhibitor, it has potential applications in developing new diuretic therapies that minimize electrolyte imbalances compared to traditional diuretics.
  • Research Tool: It serves as a valuable tool for studying urea transport mechanisms in renal physiology and pathophysiology, particularly in conditions like diabetes mellitus where urea handling may be altered .
Molecular Biology of UT-A1 and Rationale for Pharmacological Targeting

Genomic Organization and Alternative Splicing of SLC14A2

The SLC14A2 gene, encoding all UT-A urea transporters, spans >300 kb on chromosome 18 (18q12.1-q21.2 in humans) and comprises 24 exons in rodents and 26 exons in humans [4] [7] [10]. Its transcriptional regulation is governed by two distinct promoters:

  • UT-Aα promoter: Located upstream of exon 1, it drives the expression of UT-A1, UT-A3, UT-A4, and UT-A6 isoforms. These transcripts share exons 1–3 but diverge through alternative splicing of downstream exons [4] [10].
  • UT-Aβ promoter: Residing within intron 13, it controls the transcription of UT-A2 and UT-A5, initiating at exon 13 [7] [10].

Regulatory elements within these promoters confer distinct physiological responsiveness. The UT-Aα promoter contains a TonE (tonicity-responsive enhancer) element, enabling hyperosmolality-induced transcription via NFAT5 activation. Conversely, the UT-Aβ promoter harbors a cAMP response element (CRE), facilitating vasopressin-mediated induction during antidiuresis [7] [10]. Alternative splicing generates functionally diverse isoforms: UT-A1 (930 residues, apical IMCD) arises from exons 1–23, while UT-A3 (460 residues, basolateral IMCD) uses an alternative splice acceptor site in exon 12 [1] [4].

Table 1: Major UT-A Isoforms Derived from SLC14A2 Alternative Splicing

IsoformPromoterExonsProtein Size (kDa)Primary Localization
UT-A1UT-Aα1-2397-117 (glycosylated)Apical IMCD
UT-A2UT-Aβ13-2455Thin descending limb
UT-A3UT-Aα1-12,14-2344, 67Basolateral/apical IMCD
UT-A4UT-Aα1-12,15-2343Renal medulla (rat-specific)
UT-A6UT-Aα1-1131Colon (human-specific)

Structural Determinants of UT-A1 Function in Renal Tubule Epithelia

UT-A1 is a glycoprotein with two glycoforms (97 kDa and 117 kDa) resulting from N-linked glycosylation at Asn279 and Asn742 [3]. Its topology comprises 10 transmembrane helices (TMs), intracellular N- and C-termini, and a duplicated "urea transport" fold shared with UT-B transporters [2]. Key structural features include:

  • Dimeric Assembly: UT-A1 forms homodimers stabilized by interactions between transmembrane domains, though oligomerization with UT-A3 is absent [1] [2].
  • Phosphorylation Gates: Vasopressin triggers PKA-mediated phosphorylation at Ser486 and Ser499 within the intracellular loop between TM6 and TM7. This induces UT-A1 translocation from intracellular vesicles to the apical membrane via microtubule-dependent trafficking [3] [5].
  • Selectivity Filter: Homology modeling based on bovine UT-B crystal structures suggests a constricted pore lined by hydrophobic residues (e.g., Thr172, Thr334 in UT-B). This region desolvates urea during conduction while excluding larger solutes [2] [8].
  • Regulatory Domains: The C-terminus contains binding sites for 14-3-3γ adaptor proteins and ubiquitin ligases (e.g., MDM2), facilitating clathrin-mediated endocytosis and proteasomal degradation [3].

Table 2: Key Structural and Functional Domains of UT-A1

Domain/ModificationLocation/ResiduesFunctional RoleRegulatory Input
N-linked GlycosylationAsn279, Asn742Protein stability, membrane traffickingHyperglycemia (diabetes) increases sialylation
PKA PhosphorylationSer486, Ser499Apical membrane insertionVasopressin (cAMP/PKA)
PKC PhosphorylationSer494Membrane retentionHypertonicity, phorbol esters
14-3-3γ Binding SiteC-terminusUbiquitination & degradationPKA activation
Dimerization InterfaceTransmembrane domainsFunctional oligomerizationNot established

Role of UT-A1 in Countercurrent Multiplication and Urinary Concentration Mechanisms

UT-A1 is the dominant urea transporter in the inner medullary collecting duct (IMCD), responsible for >60% of apical urea permeability. Its function is integral to the renal countercurrent multiplier system:

  • Urea Recycling: UT-A1 permits urea efflux from the IMCD lumen into the inner medulla, maintaining a hypertonic interstitium. This urea is sequestered by UT-A2 in the thin descending limb (TDL) and UT-B in vasa recta, preventing washout [1] [3] [6].
  • Vasopressin Sensitivity: During dehydration, vasopressin stimulates UT-A1 via V2R-cAMP-PKA signaling, increasing apical membrane abundance and urea permeability by 3–5 fold. This augments urea accumulation in the inner medulla, facilitating water reabsorption via AQP2 channels [3] [5].
  • Concentration Deficit in Knockouts: UT-A1/UT-A3 knockout mice exhibit a >50% reduction in maximal urine osmolality (~1,200 vs. ~2,400 mosm/kg in wild-type) under antidiuretic conditions. Transgenic UT-A1 restoration rescues this defect, confirming UT-A1’s non-redundant role [3] [7].

Mathematical models indicate that selective UT-A1 inhibition reduces inner medullary urea concentration by 35–50%, dissipating the corticomedullary osmotic gradient and impairing water reabsorption—a "urearetic" effect distinct from natriuresis [1] [5].

Pathophysiological Implications of UT-A1 Dysregulation in Fluid Retention Disorders

Dysregulated UT-A1 function or expression contributes to fluid overload in several disorders:

  • Heart Failure and Hepato-Renal Syndrome: Elevated vasopressin in these conditions chronically upregulates UT-A1 membrane insertion, exacerbating urea recycling and water retention. UT-A2/UT-A3 downregulation in rat models of hepatorenal syndrome further impairs urea handling [3] [6].
  • Hypertension: Genome-wide association studies link SLC14A2 polymorphisms to salt-sensitive hypertension. UT-A1-mediated urea retention may amplify sodium-dependent osmotic gradients in the medulla [1] [6].
  • Diabetes: Hyperglycemia increases UT-A1 sialylation via PKCα-ST6GalI pathways, enhancing membrane stability and urea permeability. This contributes to osmotic diuresis impairment despite glucosuria [3] [5].
  • Drug-Refractory Edema: Conventional diuretics (e.g., loop diuretics) fail in conditions like nephrotic syndrome due to compensatory sodium retention and urea hyper-reabsorption. UT-A1 inhibitors offer a complementary mechanism by disrupting the corticomedullary osmotic gradient [5] [8].

Table 3: UT-A1 Inhibitor Classes and Pharmacological Profiles

Inhibitor ClassPrototype CompoundUT-A1 IC₅₀ (μM)UT-B SelectivityMechanism
ThienoquinolinsB2 (Thienoquinolin)0.5–2.0>10-fold selectiveNon-competitive pore block
TriazolothienopyrimidinesUTBinh-14>25 (weak)10–25 nM (UT-B selective)Intracellular competition
PhthalazinaminesUreainh-30215–202-fold selectiveNon-competitive
PhenylsulfoxyoxozolesNot specified~100UT-B selectiveUndetermined

Properties

Product Name

UT-A1 inhibitor B2

IUPAC Name

(5E)-2-amino-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one

Molecular Formula

C11H10N2O3S

Molecular Weight

250.28 g/mol

InChI

InChI=1S/C11H10N2O3S/c1-16-7-4-2-3-6(9(7)14)5-8-10(15)13-11(12)17-8/h2-5,14H,1H3,(H2,12,13,15)/b8-5+

InChI Key

SDQGQQHZHFJTTJ-VMPITWQZSA-N

SMILES

COC1=CC=CC(=C1O)C=C2C(=O)N=C(S2)N

Canonical SMILES

COC1=CC=CC(=C1O)C=C2C(=O)N=C(S2)N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=C/2\C(=O)N=C(S2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.